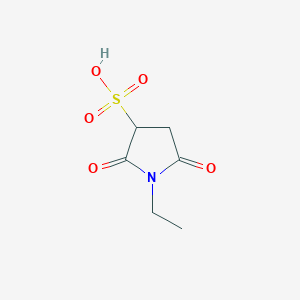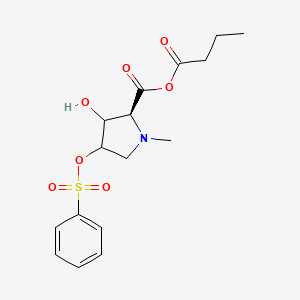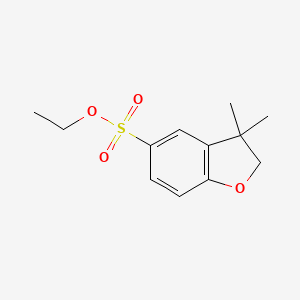![molecular formula C8H12N2O2 B12902874 Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile](/img/structure/B12902874.png)
Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes a hexahydroisoxazolo ring fused with an oxazine ring and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile typically involves multicomponent reactions. One common method includes the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO2.HClO4 in ethanol as the solvent . Another approach involves the use of alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H imidazol-2-one .
Industrial Production Methods
Industrial production of this compound may involve scalable multicomponent reactions under optimized conditions to ensure high yield and purity. The use of green chemistry principles, such as catalyst-free reactions and visible light-promoted synthesis, can also be employed to enhance sustainability and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the ring structure.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have shown that this compound can bind to active sites of enzymes, such as cyclooxygenase-2 (COX-2), with high affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Oxazines: These compounds share the oxazine ring structure and exhibit similar chemical reactivity and applications.
3,6-Dihydro-2H-1,2-oxazines: These compounds have a similar ring structure and are used in similar applications, such as organic synthesis and medicinal chemistry.
Uniqueness
Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile is unique due to its specific ring fusion and the presence of a carbonitrile group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H12N2O2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
(2R,3aS)-3a-methyl-3,4,5,6-tetrahydro-2H-[1,2]oxazolo[2,3-b]oxazine-2-carbonitrile |
InChI |
InChI=1S/C8H12N2O2/c1-8-3-2-4-11-10(8)12-7(5-8)6-9/h7H,2-5H2,1H3/t7-,8+/m1/s1 |
Clé InChI |
RWKXMCOFPQULDH-SFYZADRCSA-N |
SMILES isomérique |
C[C@@]12CCCON1O[C@H](C2)C#N |
SMILES canonique |
CC12CCCON1OC(C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3-Phenoxypropoxy)dibenzo[b,d]furan](/img/structure/B12902798.png)
![3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione](/img/structure/B12902810.png)
![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-3-carboxamide](/img/structure/B12902814.png)







![Isoxazole, 3-(4-bromophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12902866.png)

